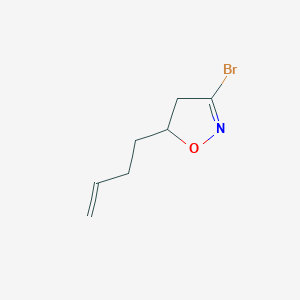
3-Bromo-5-(but-3-EN-1-YL)-4,5-dihydro-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(but-3-en-1-yl)-4,5-dihydroisoxazole is a heterocyclic organic compound that features a bromine atom, an alkenyl side chain, and an isoxazole ring. Isoxazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(but-3-en-1-yl)-4,5-dihydroisoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-bromo-1-butene with hydroxylamine to form the isoxazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the production of 3-Bromo-5-(but-3-en-1-yl)-4,5-dihydroisoxazole may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-5-(but-3-en-1-yl)-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The alkenyl side chain can be oxidized to form epoxides or diols.
Reduction Reactions: The isoxazole ring can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 3-azido-5-(but-3-en-1-yl)-4,5-dihydroisoxazole.
Oxidation: Formation of 3-bromo-5-(but-3-en-1-yl)-4,5-dihydroisoxazole epoxide.
Reduction: Formation of 3-bromo-5-(but-3-en-1-yl)-4,5-dihydroisoxazole amine.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-(but-3-en-1-yl)-4,5-dihydroisoxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-(but-3-en-1-yl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets. The bromine atom and the isoxazole ring can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The alkenyl side chain can also participate in hydrophobic interactions, enhancing the compound’s binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-5-(but-3-en-1-yl)-4,5-dihydroisoxazole: Unique due to its specific substitution pattern and the presence of both bromine and an alkenyl side chain.
3-Chloro-5-(but-3-en-1-yl)-4,5-dihydroisoxazole: Similar structure but with a chlorine atom instead of bromine.
3-Bromo-5-(prop-2-en-1-yl)-4,5-dihydroisoxazole: Similar structure but with a different alkenyl side chain.
Uniqueness
3-Bromo-5-(but-3-en-1-yl)-4,5-dihydroisoxazole is unique due to the combination of its bromine atom and the specific positioning of the alkenyl side chain, which can influence its reactivity and biological activity. The presence of the bromine atom can enhance its electrophilicity, making it more reactive in substitution reactions compared to its chloro analog.
Eigenschaften
CAS-Nummer |
823787-14-0 |
|---|---|
Molekularformel |
C7H10BrNO |
Molekulargewicht |
204.06 g/mol |
IUPAC-Name |
3-bromo-5-but-3-enyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C7H10BrNO/c1-2-3-4-6-5-7(8)9-10-6/h2,6H,1,3-5H2 |
InChI-Schlüssel |
WRGMJTFBAUIELC-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCC1CC(=NO1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


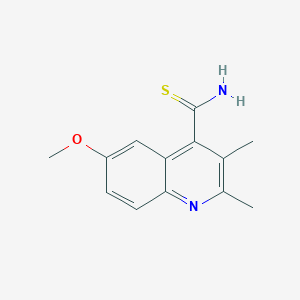
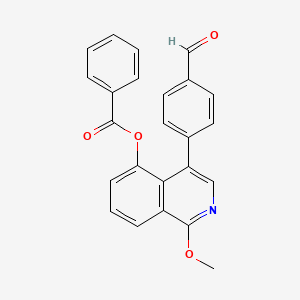
![3,5-Bis{4-[(hex-5-en-1-yl)oxy]phenyl}-1,2-oxazole](/img/structure/B12897159.png)
![Ethanol, 2,2'-[(5-phenyl-1H-1,2,4-triazol-3-yl)imino]bis-](/img/structure/B12897163.png)
![5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole](/img/structure/B12897176.png)
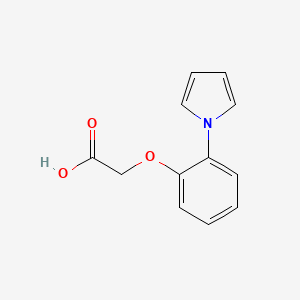
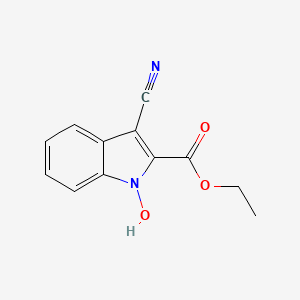
![N-[1-(5-Ethyl-1,3-oxazol-2-yl)ethyl]-3-formamido-2-hydroxybenzamide](/img/structure/B12897193.png)
![4-(4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2-yl)morpholine](/img/structure/B12897200.png)

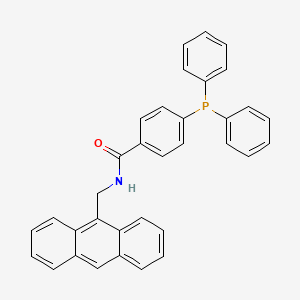
![2-(5-([1,1'-Biphenyl]-4-yl)oxazol-2-yl)aniline](/img/structure/B12897237.png)

![5,7-Dimethyl-5,7-dihydrofuro[3,4-b]pyrazine](/img/structure/B12897261.png)
